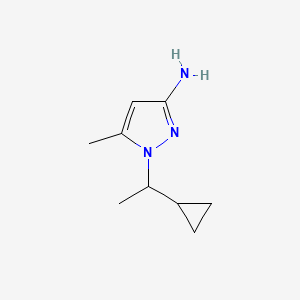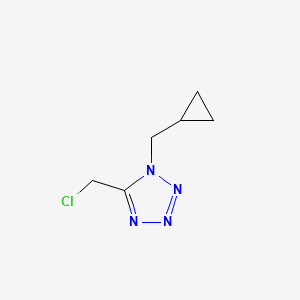
2-N,2-N,3-N-trimethylpyridine-2,3-diamine
Descripción general
Descripción
2-N,2-N,3-N-trimethylpyridine-2,3-diamine, also known as N2,N2,N3-trimethylpyridine-2,3-diamine, is an organic compound . It has a molecular weight of 151.21 and its IUPAC name is N2,N~2~,N~3~-trimethyl-2,3-pyridinediamine . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 2-N,2-N,3-N-trimethylpyridine-2,3-diamine is 1S/C8H13N3/c1-9-7-5-4-6-10-8(7)11(2)3/h4-6,9H,1-3H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
2-N,2-N,3-N-trimethylpyridine-2,3-diamine is a liquid at room temperature . It has a molecular weight of 151.21 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Metal-Catalyzed Diamination Reactions
Metal-catalyzed 1,2-diamination reactions are crucial for synthesizing natural products and pharmaceutical agents that contain the 1,2-diamine motif, an important structure in biological activity and asymmetric synthesis. These reactions, particularly their asymmetric variants, are promising for constructing natural products and drug molecules, highlighting the significance of diamines in synthetic chemistry (Cardona & Goti, 2009).
Diamine Synthesis Strategies
Research into diamine synthesis via nitrogen-directed azidation of σ- and π-C-C bonds shows innovative methods to access 1,2, 1,3, and 1,4 amido azides as orthogonally protected diamines. This approach leverages commercially available catalysts and oxidants, emphasizing the versatility of diamines in synthesizing agrochemicals, drugs, and organic materials (Wang, Nguyen, & Waser, 2021).
Nickel-Catalyzed Selective Arylation of Secondary Diamines
The selective synthesis of N-aryl or N,N′-diaryl compounds from secondary diamines using nickel catalysis presents a method for preparing novel and unsymmetrical 1,4-diaryl piperazines. This process exemplifies the utility of nickel catalysis in modifying diamine structures for potential pharmaceutical applications (Brenner, Schneider, & Fort, 2002).
Development of Polymeric Materials
Research on direct polycondensation of N-trimellitylimido-L-leucine with aromatic diamines has led to the creation of new poly(amide-imide)s. These materials, characterized by high thermal stability and optical activity, underscore the role of diamines in developing advanced polymeric materials for industrial applications (Mallakpour, Hajipour, & Roohipour-fard, 2000).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and storing in a well-ventilated place .
Propiedades
IUPAC Name |
2-N,2-N,3-N-trimethylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-9-7-5-4-6-10-8(7)11(2)3/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYNVUGZXKGSHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=CC=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N,2-N,3-N-trimethylpyridine-2,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(dimethylamino)ethyl]-5-phenyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1529235.png)
![3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1529236.png)
![2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1529237.png)
![tert-butyl N-[4-(carbamothioylmethyl)phenyl]carbamate](/img/structure/B1529238.png)


![4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B1529244.png)

![3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide](/img/structure/B1529247.png)




![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1529257.png)